N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via an ethyl chain to an ethanediamide (oxalamide) moiety. The diamide is further connected to a 4-isopropylphenyl group. This structure combines key pharmacophoric elements:
- Piperazine: A versatile scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin, dopamine) due to its conformational flexibility and hydrogen-bonding capability .
- 2-Fluorophenyl: Electron-withdrawing fluorine enhances lipophilicity and metabolic stability while influencing π-π interactions with aromatic residues in target proteins.
- Ethanediamide linker: Provides hydrogen-bonding sites (amide NH and CO groups) for enhanced receptor affinity.
- 4-Isopropylphenyl: A hydrophobic substituent that may improve membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-17(2)18-7-9-19(10-8-18)26-23(30)22(29)25-11-12-27-13-15-28(16-14-27)21-6-4-3-5-20(21)24/h3-10,17H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILPCSHIGRAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(2-Fluorophenyl)piperazine
Reaction Scheme
2-Fluoroaniline + 1,4-dibromoethane → Cyclocondensation → Piperazine intermediate
Protocol
- Charge 2-fluoroaniline (1.0 eq) and 1,4-dibromoethane (1.2 eq) in anhydrous DMF under N₂
- Add K₂CO₃ (2.5 eq), heat to 110°C for 18 hours
- Cool, filter, and concentrate under reduced pressure
- Purify via silica gel chromatography (EtOAc/hexane 3:7)
Critical Parameters
- Solvent polarity : DMF > DMSO > THF (higher yields in polar aprotic solvents)
- Base selection : Inorganic bases (K₂CO₃, Cs₂CO₃) superior to organic bases
N-Alkylation with Ethylenediamine
Reagents
- 4-(2-Fluorophenyl)piperazine
- 1,2-Dibromoethane
- NaI (Catalyst)
Conditions
- Solvent: Acetonitrile
- Temperature: 60°C
- Time: 12 hours
Mechanism
SN2 displacement of bromide by piperazine nitrogen, followed by second alkylation with ethylenediamine.
Workup
- Quench with ice-water
- Extract with dichloromethane (3×)
- Dry over MgSO₄, concentrate
- Recrystallize from ethanol/water
Oxalamide Coupling with 4-Isopropylphenyl Isocyanate
Stepwise Process
- Activation : React ethylenediamine intermediate with oxalyl chloride (1.1 eq) in THF at 0°C
- Coupling : Add 4-isopropylphenyl isocyanate (1.05 eq), stir at RT for 6 hours
- Quenching : Add saturated NaHCO₃, extract with EtOAc
Purification
- Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
- Final recrystallization from toluene
Optimization Strategies for Enhanced Efficiency
Solvent Effects on Reaction Kinetics
Table 1. Solvent Screening for Piperazine Alkylation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 68 | 18 |
| DMSO | 46.7 | 65 | 20 |
| Acetonitrile | 37.5 | 85 | 12 |
| THF | 7.5 | 42 | 24 |
Catalytic Acceleration
Addition of NaI (10 mol%) in alkylation steps enhances reactivity via:
- Halogen exchange (bromide → iodide)
- Increased leaving group ability
Impact :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design
- Microstructured tubular reactor (ID = 2 mm)
- Residence time: 30 minutes per stage
Advantages
Crystallization Optimization
Antisolvent Selection
- Ethanol/water : 92% recovery, 99.5% purity
- Heptane/ethyl acetate : 88% recovery, 98.3% purity
Cooling Profile
- Linear cooling from 60°C → 5°C over 4 hours prevents oiling out
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, NH)
- δ 7.45–7.12 (m, 4H, Ar-H)
- δ 4.01 (q, J = 6.8 Hz, 2H, CH₂)
- δ 1.25 (d, J = 6.9 Hz, 6H, CH(CH₃)₂)
HRMS
Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 6.8 minutes
- Purity: 99.6% (254 nm)
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to its pharmacological effects.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogues
Piperazine-Based Derivatives with Varied Aryl Substituents
Key Observations :
Piperazine Derivatives with Modified Linkers
Table 2: Linker Modifications and Pharmacological Implications
Key Observations :
Receptor Binding and Selectivity
- Serotonin (5-HT) Receptors : Piperazine derivatives often exhibit affinity for 5-HT subtypes. The target’s 2-fluorophenyl group may favor 5-HT1A selectivity, analogous to arylpiperazine antidepressants .
- Dopamine D3 Receptors : Compounds like 3b () show D3 affinity, suggesting the target’s ethanediamide linker could similarly engage dopaminergic pathways .
- Opioid Receptors : W-18’s structural resemblance to fentanyl highlights the role of piperazine positioning (2- vs. 4-substitution) in receptor specificity .
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide, a compound featuring a piperazine moiety and a fluorophenyl group, has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C22H30FN3
- Molecular Weight : 373.50 g/mol
This compound is characterized by the presence of a piperazine ring, which is often associated with various biological activities, particularly in the central nervous system.
Receptor Interactions
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors:
- Dopamine Receptors : The compound exhibits affinity for dopamine D₂ receptors, which are crucial in the regulation of mood and behavior. Studies indicate that compounds with similar structures can modulate dopaminergic activity, potentially influencing conditions like schizophrenia and Parkinson's disease .
- Serotonin Receptors : It also interacts with serotonin receptors (5-HT), particularly the 5-HT(1A) subtype, which plays a significant role in anxiety and depression. The balance of dopamine and serotonin receptor activity is essential for therapeutic efficacy in psychiatric disorders .
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound:
- Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression through their action on serotonin pathways.
- Antipsychotic Properties : Given its affinity for dopamine receptors, this compound may exhibit antipsychotic effects, making it a candidate for further investigation in treating psychotic disorders.
Table 1: Summary of Biological Activity Studies
Computational Studies
Docking simulations have been employed to predict the binding affinity of this compound to its target receptors. The results suggest that structural modifications can enhance receptor binding, thereby improving therapeutic potential. These studies provide a rational basis for designing new derivatives with optimized pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
